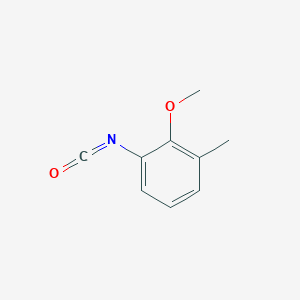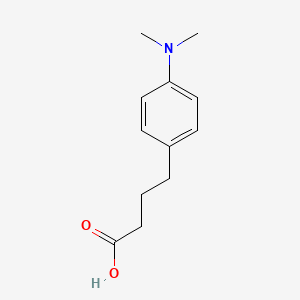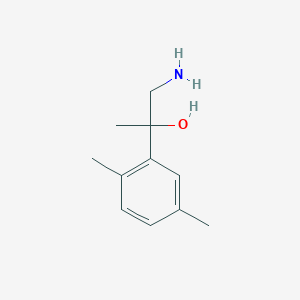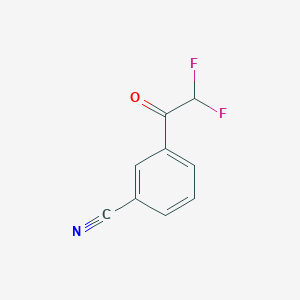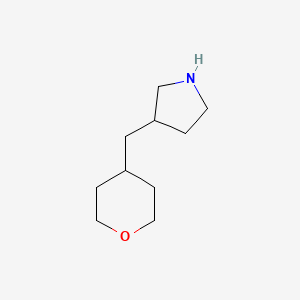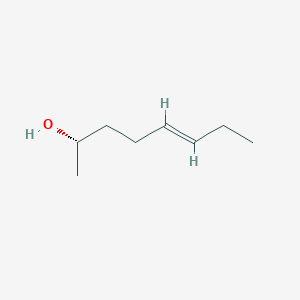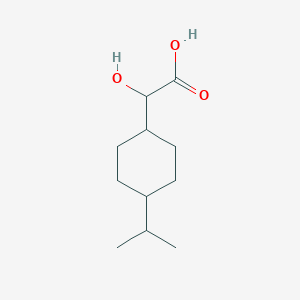![molecular formula C13H19BrO B13602742 [(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene is an organic compound with the molecular formula C13H19BrO. It is characterized by the presence of a bromine atom, a tert-butoxy group, and a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of [(2S)-3-bromo-2-(tert-butoxy)propyl]benzene typically involves the reaction of a suitable brominated precursor with a tert-butoxy group. One common method involves the use of tert-butyl alcohol and a brominated benzene derivative under specific reaction conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Análisis De Reacciones Químicas
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon. Common reagents used in these reactions include potassium tert-butoxide, sodium hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2S)-3-bromo-2-(tert-butoxy)propyl]benzene involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects .
Comparación Con Compuestos Similares
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene can be compared with similar compounds such as:
[(2S)-3-chloro-2-(tert-butoxy)propyl]benzene: Similar structure but with a chlorine atom instead of bromine.
[(2S)-3-iodo-2-(tert-butoxy)propyl]benzene: Contains an iodine atom instead of bromine.
[(2S)-3-bromo-2-(methoxy)propyl]benzene: Has a methoxy group instead of a tert-butoxy group. The uniqueness of this compound lies in its specific reactivity and the effects of the tert-butoxy group on its chemical behavior.
Propiedades
Fórmula molecular |
C13H19BrO |
|---|---|
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
[(2S)-3-bromo-2-[(2-methylpropan-2-yl)oxy]propyl]benzene |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)15-12(10-14)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |
Clave InChI |
JXWQVUKMDNNRBU-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)O[C@@H](CC1=CC=CC=C1)CBr |
SMILES canónico |
CC(C)(C)OC(CC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


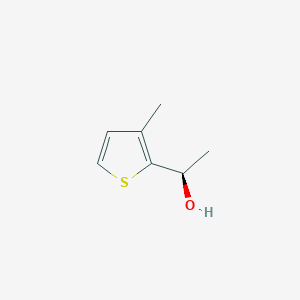
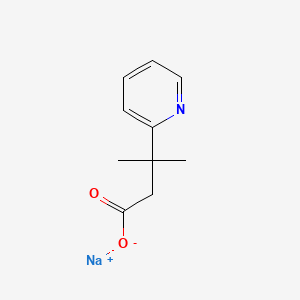
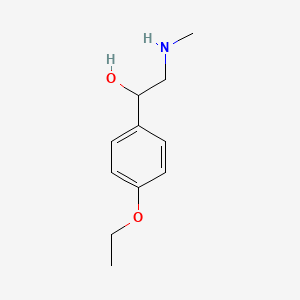
![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)
